molecular formula C18H20N6OS B5607265 4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine

4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine

Cat. No. B5607265
M. Wt: 368.5 g/mol
InChI Key: QJEMMNQGTOUBTO-UHFFFAOYSA-N
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Description

This compound belongs to a class of synthetic chemicals that are extensively studied for their diverse biological activities. While specific studies directly on this compound may be limited, there is substantial research on structurally related compounds, such as thienopyrimidines, which have shown significant anticonvulsant, tranquilizer, and antiproliferative activities. These findings suggest the potential therapeutic relevance of compounds within this chemical class, including the one .

Synthesis Analysis

The synthesis of related thienopyrimidine derivatives often involves nucleophilic substitution reactions, cyclocondensation, and other typical organic reactions. Methods for the synthesis of these compounds are designed to introduce various substituents into the thienopyrimidine scaffold, which can significantly alter the compound's biological activity and physical properties. The specific synthesis route for the compound would similarly involve multiple steps, starting from basic building blocks like imidazoles, piperazines, and pyrimidines (Oganisyan et al., 2007).

Molecular Structure Analysis

The molecular structure of related compounds, such as 4,6-dimethylisothiazolopyridin derivatives, has been elucidated through crystallography and NMR studies. These compounds typically exhibit a monoclinic system with precise cell constants. The structural analysis aids in understanding the compound's reactivity and interaction with biological targets (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

Thienopyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions and cycloadditions. The functional groups in these compounds, such as the thienyl and piperazinyl groups, play a crucial role in their chemical behavior and subsequent biological activities. The chemical properties are influenced by the substituents present in the molecule, which can be modified to yield compounds with desired activities and properties (Mallesha et al., 2012).

properties

IUPAC Name

[4-[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6OS/c1-13-14(2)24(12-21-13)17-10-16(19-11-20-17)22-5-7-23(8-6-22)18(25)15-4-3-9-26-15/h3-4,9-12H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEMMNQGTOUBTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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